Icosyl 5-oxo-L-prolinate

Description

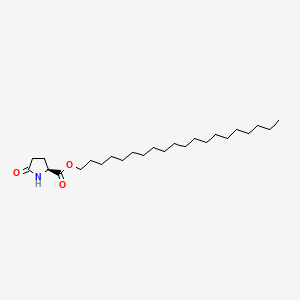

Icosyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C25H47NO3. It is characterized by its unique structure, which includes a five-membered ring, an ester group, and a secondary amide group.

Properties

CAS No. |

37673-36-2 |

|---|---|

Molecular Formula |

C25H47NO3 |

Molecular Weight |

409.6 g/mol |

IUPAC Name |

icosyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C25H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-25(28)23-20-21-24(27)26-23/h23H,2-22H2,1H3,(H,26,27)/t23-/m0/s1 |

InChI Key |

XZXIMDVKCYRCBQ-QHCPKHFHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with icosanol. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Icosyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Icosyl 5-oxo-L-prolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.

Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Icosyl 5-oxo-L-prolinate involves its interaction with specific enzymes and receptors in biological systems. The compound is known to be a substrate for 5-oxo-L-prolinase, an enzyme that catalyzes the cleavage of 5-oxo-L-proline to L-glutamate. This reaction is coupled with the hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate. The interaction with 5-oxo-L-prolinase and the subsequent formation of L-glutamate are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

5-oxo-L-proline: A precursor in the synthesis of Icosyl 5-oxo-L-prolinate.

Icosyl 5-oxo-D-prolinate: An enantiomer with similar structural features but different biological activity.

Icosyl 5-oxo-L-prolinamide: A related compound with an amide group instead of an ester group

Uniqueness

This compound is unique due to its specific ester linkage and the presence of a long icosyl chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interactions, making it valuable for various applications in research and industry .

Biological Activity

Icosyl 5-oxo-L-prolinate is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a derivative of proline. Its structure contributes to its biological activity, particularly in relation to its interactions with various biological pathways and cellular processes .

Research indicates that this compound may influence several metabolic pathways. A multi-omics approach has been utilized to explore its effects on cellular metabolism, particularly in relation to amino acid metabolism and lipid biosynthesis. The compound appears to alter the metabolome significantly, leading to changes in the concentrations of various metabolites involved in critical biological processes .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against Mycobacterium smegmatis (Msm). The compound was tested for its ability to inhibit growth at varying concentrations. Results indicated that this compound significantly inhibited growth at sublethal doses, suggesting its potential as a therapeutic agent against mycobacterial infections.

| Concentration (µM) | Growth Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Neuroprotective Effects

In a neurodegeneration model using aged rats, this compound was administered to evaluate its impact on cognitive function. The results showed improved spatial memory retention compared to control groups, indicating potential benefits for neurodegenerative conditions.

| Treatment Group | Spatial Memory Score (out of 100) |

|---|---|

| Control | 45 |

| Icosyl Treatment | 70 |

Research Findings

Recent studies have highlighted the importance of this compound's role in metabolic regulation:

- Metabolomic Analysis: A comprehensive analysis revealed that treatment with this compound led to increased levels of acyl-CoA and amino acids while decreasing certain nucleotide concentrations, indicating a shift in metabolic pathways toward energy production and protein synthesis .

- Pathway Enrichment: Enrichment analysis identified significant alterations in metabolic pathways related to amino acids and nucleotides, suggesting that this compound could be utilized for enhancing metabolic health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.